Cas no 1012785-44-2 (4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester)

4-(N,N-Diethylaminomethyl)phenylboronic acid pinacol ester is a boronic ester derivative featuring a diethylaminomethyl substituent on the phenyl ring. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions due to its enhanced stability and solubility compared to its boronic acid counterpart. The pinacol ester group protects the boronic acid moiety, improving shelf life and handling under ambient conditions. The diethylaminomethyl group further modulates reactivity and solubility, making it advantageous for applications in medicinal chemistry and materials science. Its structural features enable efficient coupling with aryl halides, facilitating the synthesis of complex biaryl structures. This reagent is valued for its reliability in organic synthesis and compatibility with diverse reaction conditions.
4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester structure
1012785-44-2 structure
Product Name:4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester
CAS No:1012785-44-2
MF:C17H28BNO2
MW:289.220725059509
MDL:MFCD09746204
CID:1024692
PubChem ID:56737682
Update Time:2025-05-25

4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine
    • 4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester
    • Diethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
    • diethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
    • N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethamine
    • AK-92830
    • ANW-53446
    • BD230690
    • CTK8B6433
    • KB-258773
    • SureCN3068859
    • DTXSID80718237
    • SB82089
    • N-ethyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
    • diethyl({[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
    • SCHEMBL3068859
    • N-Ethyl-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine
    • DB-342584
    • Benzenemethanamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • D71821
    • 1012785-44-2
    • AKOS015999384
    • AS-3061
    • 4-(N,N-Diethylaminomethyl)phenylboronic acid pinacol ester
    • MFCD09746204
    • CS-0034884
    • MDL: MFCD09746204
    • Inchi: 1S/C17H28BNO2/c1-7-19(8-2)13-14-9-11-15(12-10-14)18-20-16(3,4)17(5,6)21-18/h9-12H,7-8,13H2,1-6H3
    • InChI Key: VPXPXAUWTQPYDA-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2)CN(CC)CC)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 289.2213093g/mol
  • Monoisotopic Mass: 289.2213093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.7Ų

Experimental Properties

  • PSA: 21.70000
  • LogP: 2.82760

4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester Security Information

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4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
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(CAS:1012785-44-2)4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester
Order Number:A897206
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:58
Price ($):188.0
Email:sales@amadischem.com

Additional information on 4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester

Research Briefing on 4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester (CAS: 1012785-44-2)

4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester (CAS: 1012785-44-2) is a boronic acid derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its pinacol ester-protected boronic acid moiety and diethylaminomethyl functional group, serves as a versatile intermediate in organic synthesis and drug discovery. Recent studies have highlighted its potential applications in Suzuki-Miyaura cross-coupling reactions, targeted drug delivery systems, and as a key building block in the development of novel therapeutics.

In the context of drug discovery, 4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester has been investigated for its role in the synthesis of boron-containing compounds, which are increasingly recognized for their therapeutic potential. Boron-based compounds are known for their ability to form reversible covalent bonds with biological targets, making them valuable in the design of enzyme inhibitors and proteolysis-targeting chimeras (PROTACs). Recent publications have demonstrated the utility of this compound in the development of inhibitors targeting serine proteases and other enzymes involved in inflammatory and oncogenic pathways.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester as a precursor in the synthesis of boron-based kinase inhibitors. The study reported that the compound's stability and reactivity under physiological conditions make it an attractive candidate for further optimization. Additionally, its diethylaminomethyl group enhances solubility, addressing a common challenge in boronic acid-based drug development.

Another area of interest is the compound's application in targeted drug delivery systems. Research published in Bioconjugate Chemistry in early 2024 highlighted its use in the design of boronic acid-functionalized nanoparticles. These nanoparticles demonstrated enhanced binding affinity to sialic acid-rich cancer cells, enabling selective drug delivery and reducing off-target effects. The pinacol ester group was found to improve the stability of the boronic acid moiety during nanoparticle synthesis, further underscoring the compound's versatility.

From a synthetic chemistry perspective, 4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester has been employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures, which are prevalent in many pharmaceuticals. A recent Organic Letters publication detailed its use in the efficient synthesis of a library of biaryl compounds with potential anticancer activity. The study emphasized the compound's compatibility with a wide range of reaction conditions and its high yield in cross-coupling reactions.

In conclusion, 4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester (CAS: 1012785-44-2) represents a promising tool in both synthetic chemistry and drug discovery. Its unique chemical properties and broad applicability make it a valuable asset for researchers exploring boron-based therapeutics and targeted delivery systems. Future studies are expected to further elucidate its potential in clinical applications and large-scale synthesis.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1012785-44-2)4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester
A897206
Purity:99%
Quantity:5g
Price ($):188.0
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